(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Catalog No.
S735454
CAS No.
943757-71-9
M.F
C20H27NOSi
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrroli...

CAS Number

943757-71-9

Product Name

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

IUPAC Name

[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane

Molecular Formula

C20H27NOSi

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m1/s1

InChI Key

RSUHWMSTWSSNOW-LJQANCHMSA-N

SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Synthesis of Glycofused Tricyclic Derivatives

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has been employed as a catalyst in the synthesis of glycofused tricyclic derivatives, a class of compounds with potential applications in the development of diagnostic tools for amyloid β-peptide, a protein associated with Alzheimer's disease. The study, published in the journal Tetrahedron Letters, demonstrated the catalyst's effectiveness in achieving high yields and excellent enantioselectivities in the desired products. []

Synthesis of Cyclohexene Carbaldehyde Derivatives

Another research area utilizing (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine involves the synthesis of cyclohexene carbaldehyde derivatives. This study, reported in Synthesis, explored the catalyst's ability to promote the reaction between benzoylnitromethane and aliphatic enals. The findings highlighted the catalyst's efficiency in generating the targeted products with good yields and diastereoselectivities. []

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral organic compound characterized by a pyrrolidine ring substituted with a diphenyl(trimethylsilyl)oxy)methyl group. Its molecular formula is C20_{20}H27_{27}NOSi, and it has a molecular weight of approximately 325.52 g/mol. This compound exhibits unique stereochemical properties due to the presence of a chiral center, making it valuable in asymmetric synthesis and catalysis. The compound is typically found as a clear liquid, ranging in color from light orange to green, with a predicted boiling point of approximately 412.7 °C .

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine acts as a Brønsted acid catalyst. It likely activates substrates through proton donation, creating a more electrophilic center susceptible to nucleophilic attack. The presence of the chiral center in the catalyst helps control the orientation of the reacting molecules, leading to the formation of a specific stereoisomer in the product [].

, including:

  • Oxidation: This reaction can yield corresponding oxides, such as diphenyl(trimethylsilyl)phosphine oxide.
  • Reduction: Reduction reactions can produce different reduced forms of the compound.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. These reactions are often conducted under controlled temperatures and inert atmospheres to minimize side reactions.

Research into the biological activity of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is ongoing. It has shown potential as a catalyst in synthesizing compounds relevant to amyloid β-peptide, which is associated with Alzheimer's disease. The compound's ability to act as a chiral Brønsted acid catalyst allows it to donate protons while maintaining its stereochemical integrity, making it effective for reactions requiring stereoselectivity .

Additionally, the compound has been studied for its interactions with various biomolecules, highlighting its potential applications in medicinal chemistry and drug development.

The synthesis of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the reaction of diphenyl(trimethylsilyl)phosphine with α-oxo phosphonates. Various synthetic routes have been documented, focusing on optimizing reaction conditions to achieve high yields and purity. While specific industrial production methods are not widely documented, they generally involve scaling up laboratory synthesis procedures using industrial-grade reagents and purification techniques .

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has several applications across various fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: Ongoing research explores its therapeutic applications.
  • Industry: It is utilized in developing new materials and chemical processes.

Studies have explored the interactions of (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine with various biomolecules. Its role as a catalyst in organic reactions highlights its ability to influence reaction pathways and selectivity, particularly in synthesizing biologically relevant compounds. The compound's interactions may also extend to enzyme modulation and receptor binding, although specific mechanisms remain an area for further investigation .

Several compounds share structural similarities with (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine:

Compound NameStructural FeaturesUnique Aspects
Diphenyl(trimethylsilyl)phosphine oxideContains diphenyl and trimethylsilyl groupsMore focused on phosphine chemistry
Dimethyl(tert-butyldimethylsilyl)oxyphenyl)methylphosphonateSimilar functional group but different substituentsEmphasizes phosphonate chemistry
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherShares pyrrolidine structureFocused on organocatalysis

(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine stands out due to its specific combination of chirality, structural rigidity, and functional groups that enhance its catalytic properties in asymmetric synthesis. These unique features make it particularly valuable for applications requiring high selectivity and efficiency in organic transformations .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types